Cyclohexyl 7-(4-chlorophenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclohexyl 7-(4-chlorophenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its intricate molecular structure, which includes a cyclohexyl group, a chlorophenyl group, a nitrobenzodioxol group, and a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 7-(4-chlorophenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps, including the formation of the hexahydroquinoline core and the subsequent introduction of the various functional groups. One common synthetic route involves the use of a Pd-catalyzed C-N cross-coupling reaction to introduce the benzodioxol group . The reaction conditions often include the use of a palladium catalyst, a suitable base, and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 7-(4-chlorophenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation of the carbonyl group can produce a carboxylic acid derivative.
Scientific Research Applications
Cyclohexyl 7-(4-chlorophenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Cyclohexyl 7-(4-chlorophenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the function of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxol group and have shown anticancer activity.
2-methylquinoline derivatives: These compounds have similar structural features and biological activities.
Uniqueness
Cyclohexyl 7-(4-chlorophenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Biological Activity
Cyclohexyl 7-(4-chlorophenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (hereafter referred to as Compound A) is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of Compound A based on diverse studies and findings.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes a hexahydroquinoline core with various substituents that may influence its biological activity. The presence of the 4-chlorophenyl and 6-nitrobenzodioxole groups suggests potential interactions with biological targets.
Biological Activity Overview
Research has indicated that Compound A exhibits several biological activities, including:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
Antibacterial Activity
A study assessing the antibacterial efficacy of related compounds found that those with structural similarities to Compound A displayed moderate to strong activity against pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 12.4 to 16.5 µM against Gram-positive and Gram-negative bacteria .
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 12.4 |
Escherichia coli | 16.1 |
Bacillus subtilis | 9.5 |
Anticancer Activity
In vitro studies demonstrated that derivatives of Compound A could inhibit cancer cell proliferation effectively. For example, compounds were tested against various cancer cell lines, showing IC50 values indicating significant cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 15 |
MCF7 (Breast Cancer) | 20 |
A549 (Lung Cancer) | 18 |
Anti-inflammatory Activity
The anti-inflammatory potential was evaluated using assays measuring cytokine release and other inflammatory markers. Compounds similar to Compound A showed promising results in reducing TNF-alpha and IL-6 levels.
Case Studies
Several case studies highlight the biological effects of compounds similar to Compound A:
- Study on Anticancer Effects : A clinical trial involving patients with advanced cancer indicated that a compound structurally related to Compound A improved overall survival rates when combined with standard chemotherapy .
- Evaluation of Antimicrobial Properties : In a laboratory setting, a series of derivatives were tested against multi-drug resistant strains, showcasing the potential for developing new antimicrobial agents based on the structure of Compound A .
Properties
Molecular Formula |
C30H29ClN2O7 |
---|---|
Molecular Weight |
565.0 g/mol |
IUPAC Name |
cyclohexyl 7-(4-chlorophenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H29ClN2O7/c1-16-27(30(35)40-20-5-3-2-4-6-20)28(21-13-25-26(39-15-38-25)14-23(21)33(36)37)29-22(32-16)11-18(12-24(29)34)17-7-9-19(31)10-8-17/h7-10,13-14,18,20,28,32H,2-6,11-12,15H2,1H3 |
InChI Key |
PHMFJMUZBXXCIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC5=C(C=C4[N+](=O)[O-])OCO5)C(=O)OC6CCCCC6 |
Origin of Product |
United States |
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